N-Methylphenylalanine

Proton affinity Gas-phase basicity Peptide protonation

Select N-Methylphenylalanine (CAS 2566-30-5) for precise peptide charge modulation: its intermediate proton affinity (223.6 kcal/mol) bridges phenylalanine (220.3) and N,N-dimethylphenylalanine (224.5), enabling fine-tuning of amine basicity. Validated in vasopressin analogs (pA₂=6.6) and angiotensin II antagonists (position-8 substitution). For PAL mechanistic studies, it serves as a reluctant substrate (Km=6.6 mM, kcat=0.22 s⁻¹), distinct from efficient substrates or potent inhibitors. Superior direct GC enantiomer resolution on Chirasil-L-Val columns—no demethylation required. Ensure compound-specific procurement; not interchangeable with L-phenylalanine or other N-alkylated derivatives. Available as ≥97% pure solid; store at -20°C.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 2566-30-5
Cat. No. B555344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylphenylalanine
CAS2566-30-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1
InChIKeySCIFESDRCALIIM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylphenylalanine (CAS 2566-30-5): Essential Procurement Specifications and Fundamental Properties for Research-Grade Applications


N-Methylphenylalanine (CAS 2566-30-5), also designated as N-Methyl-L-phenylalanine or (2S)-2-(methylamino)-3-phenylpropanoic acid, is a non-proteinogenic α-amino acid derivative of L-phenylalanine bearing a methyl substituent on the α-amino nitrogen [1]. With a molecular weight of 179.22 g/mol, a density of 1.12, and a refractive index of 1.54, this solid compound is typically supplied at purities of ≥97–98% and requires storage at -20°C for long-term stability . As a foundational building block for peptide engineering and pharmaceutical intermediate applications, its N-methylation confers distinct physicochemical properties including an XLogP3 of -1.5 and altered hydrogen bonding capacity relative to the parent amino acid .

Why N-Methylphenylalanine (CAS 2566-30-5) Cannot Be Substituted with Generic Phenylalanine Analogs in Critical Applications


N-Methylphenylalanine cannot be simply interchanged with L-phenylalanine or other N-alkylated phenylalanine derivatives due to fundamental differences in physicochemical behavior, enzymatic substrate specificity, and downstream functional outcomes. The introduction of the N-methyl group alters the proton affinity—220.3 kcal/mol for phenylalanine versus 223.6 kcal/mol for N-methylphenylalanine and 224.5 kcal/mol for N,N-dimethylphenylalanine—which directly impacts charge localization and protonation behavior in peptide contexts [1]. Furthermore, N-methylation converts phenylalanine from a competent enzymatic substrate to either a reluctant substrate or a potent inhibitor depending on the specific enzyme system, as demonstrated with phenylalanine ammonia lyase where the natural substrate is efficiently processed while the N-methylated analog exhibits a high Km of 6.6 mM and reduced kcat of 0.22 s⁻¹ [2]. These distinct properties preclude functional equivalence and necessitate compound-specific procurement for applications requiring defined N-methylation status and stereochemistry.

N-Methylphenylalanine (CAS 2566-30-5): Quantified Differential Performance Evidence Versus Phenylalanine and N,N-Dimethylphenylalanine


Proton Affinity Gradation: N-Methylphenylalanine Occupies an Intermediate Physicochemical Niche Between Phenylalanine and N,N-Dimethylphenylalanine

Gas-phase proton affinity measurements using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry establish a clear gradation in amine nitrogen basicity with increasing N-methylation. Phenylalanine exhibits a proton affinity of 220.3 kcal/mol, N-methylphenylalanine exhibits 223.6 kcal/mol, and N,N-dimethylphenylalanine exhibits 224.5 kcal/mol [1]. This 3.3 kcal/mol increment from phenylalanine to N-methylphenylalanine reflects enhanced charge localization at the amine terminus, though the increase is insufficient to compete with protonation of more basic peptide side chains [1].

Proton affinity Gas-phase basicity Peptide protonation

Phenylalanine Ammonia Lyase (PAL) Substrate Kinetics: N-Methylphenylalanine Acts as a Reluctant Substrate with Quantified Catalytic Parameters

In mechanistic studies using phenylalanine ammonia lyase (PAL) from Petroselinum crispum, N-methyl-L-phenylalanine functions as a reluctant substrate with kinetic parameters Km = 6.6 mM and kcat = 0.22 s⁻¹ [1]. In contrast, the natural substrate L-phenylalanine is efficiently processed (no inhibitory behavior observed under parallel conditions). Furthermore, N-methyl-4-nitro-L-phenylalanine (Ki = 130 nM) and N,N-dimethyl-4-nitro-L-phenylalanine (Ki = 8 nM) exhibit exclusively strong inhibitory effects with no detectable substrate turnover [1].

Enzyme kinetics Phenylalanine ammonia lyase Substrate specificity

Chiral Analytical Separability: N-Methylphenylalanine Enables GC Enantiomeric Resolution Unlike N,N-Dimethylphenylalanine

Gas chromatographic determination of chirality using N-pentafluoropropionyl amino acid isopropyl ester derivatives on a Chirasil-L-Val capillary column enables microscale enantiomeric resolution of N-methylphenylalanine [1]. Critically, N,N-dimethylphenylalanine enantiomers cannot be similarly derivatized and cannot be separated under identical chromatographic conditions. However, N,N-dimethylphenylalanine can be demethylated to N-methylphenylalanine via treatment with ethyl chloroformate followed by acid hydrolysis, enabling indirect chiral analysis [1].

Chiral separation Gas chromatography Enantiomeric purity

Biotechnological Production Feasibility: Fermentative N-Methylphenylalanine Production Achieves Quantified Titers Using Engineered C. glutamicum

Engineered Corynebacterium glutamicum expressing DpkAᴾ²⁶²ᴬ,ᴹ¹⁴¹ᴸ reductase produces N-methylphenylalanine via reductive methylamination of phenylpyruvate upon monomethylamine supplementation [1]. In glucose-based minimal medium, a titer of 0.73 ± 0.05 g L⁻¹ is achieved with volumetric productivity of 0.01 g L⁻¹ h⁻¹ and yield of 0.052 g g⁻¹ glucose [1]. Using xylose as sole carbon source yields 0.6 ± 0.04 g L⁻¹ titer, 0.008 g L⁻¹ h⁻¹ productivity, and 0.05 g g⁻¹ xylose yield [1]. In contrast, traditional chemical synthesis approaches for N-alkylated amino acids often lack enantiopurity and require toxic reagents [1].

Metabolic engineering Fermentation Sustainable production

Angiotensin II Analog Potency: 1-Sarcosine,8-N-Methylphenylalanine-Angiotensin II Outperforms 1-Sarcosine,8-Isoleucine-Angiotensin II as Pressor Inhibitor

In a direct pharmacological comparison of angiotensin II analogs, 1-sarcosine,8-N-methylphenylalanine-angiotensin II demonstrated greater inhibitory potency against the pressor action of angiotensin in rat models compared to the previously described 1-sarcosine,8-isoleucine-angiotensin II [1]. The study synthesized multiple N-methylphenylalanine-containing angiotensin II analogs via solid-phase peptide synthesis and evaluated their agonist and antagonist activities across several assays [1].

Angiotensin inhibitors Peptide pharmacology Cardiovascular research

Conformational Modulation in Peptide Analogs: N-Methylphenylalanine Enantiomers Alter Vasopressin and Bradykinin Analog Structure-Activity Profiles

Incorporation of N-methylphenylalanine enantiomers into vasopressin analogs produces measurable conformational effects that modulate biological activity profiles. Studies on [Me-D-Phe²,Me-Phe³]AVP and [Me-D-Phe²,³]AVP analogs demonstrated low antiuterotonic activity with pA₂ values of 6.6 and 6.4, respectively [1]. Additionally, bradykinin analogs substituted with N-methylphenylalanine enantiomers at positions 6 and 7 have been characterized for their conformational and activity properties [2].

Peptide conformation Vasopressin analogs Bradykinin analogs

Validated Application Scenarios for N-Methylphenylalanine (CAS 2566-30-5) Based on Quantitative Evidence


Peptide Engineering: Site-Specific Protonation and Conformational Modulation

Researchers designing peptides with tailored charge localization properties should select N-methylphenylalanine based on its quantifiably intermediate proton affinity of 223.6 kcal/mol—positioned between phenylalanine (220.3 kcal/mol) and N,N-dimethylphenylalanine (224.5 kcal/mol) [1]. This precise gradation enables fine-tuning of amine nitrogen basicity for site-specific protonation studies. Additionally, incorporation of N-methylphenylalanine into vasopressin analogs yields defined pA₂ shifts (e.g., pA₂ = 6.6 for [Me-D-Phe²,Me-Phe³]AVP) [2], establishing this residue as a validated tool for conformational modulation in peptide structure-activity investigations.

Enzymology: Probing Phenylalanine Ammonia Lyase Substrate Specificity and Mechanism

For mechanistic enzymology studies of phenylalanine ammonia lyase (PAL), N-methylphenylalanine offers a precisely characterized intermediate kinetic profile: Km = 6.6 mM and kcat = 0.22 s⁻¹ [1]. Unlike L-phenylalanine (efficient substrate) or the 4-nitro N-methylated derivatives (potent inhibitors with Ki = 130 nM and 8 nM), N-methylphenylalanine functions as a reluctant substrate ideal for dissecting catalytic mechanism details. Researchers investigating phenylpropanoid pathway enzymology should prioritize N-methylphenylalanine over alternative phenylalanine analogs for this specific purpose.

Analytical Chemistry: Direct Chiral Purity Assessment by Gas Chromatography

Quality control and analytical laboratories requiring enantiomeric purity verification should select N-methylphenylalanine over N,N-dimethylphenylalanine for its superior direct chromatographic separability. N-methylphenylalanine enantiomers can be resolved directly via GC as pentafluoropropionyl isopropyl esters on Chirasil-L-Val capillary columns [1]. In contrast, N,N-dimethylphenylalanine cannot be similarly derivatized or separated, requiring an additional demethylation pretreatment step with ethyl chloroformate and acid hydrolysis [1]. This operational advantage translates to reduced analytical workflow complexity and lower potential for sample degradation.

Cardiovascular Pharmacology: Development of Angiotensin II Receptor Antagonists

Investigators pursuing novel angiotensin II receptor antagonists should prioritize N-methylphenylalanine for position-8 substitution based on demonstrated superiority of 1-sarcosine,8-N-methylphenylalanine-angiotensin II over the 8-isoleucine analog in rat pressor inhibition assays [1]. This established pharmacologic precedent provides a validated starting point for lead optimization campaigns targeting the renin-angiotensin system. The solid-phase synthetic accessibility of N-methylphenylalanine-containing angiotensin analogs further supports its selection for cardiovascular peptide drug discovery programs.

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